
Guanabenz
Übersicht
Beschreibung
Guanabenz ist ein zentral wirkender Alpha-2-Adrenozeptoragonist, der in erster Linie als Antihypertensivum eingesetzt wird. Es ist bekannt für seine Fähigkeit, den Blutdruck zu senken, indem es den sympathischen Ausfluss zum Herzen, den Nieren und der peripheren Gefäßstruktur reduziert . This compound wird auch für seine potenziellen therapeutischen Wirkungen bei verschiedenen pathologischen Zuständen, einschließlich Multipler Sklerose und Alzheimer-Krankheit, untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,6-Dichlorbenzaldehyd mit Hydrazin beinhaltet, um 2,6-Dichlorbenzylidenhydrazin zu bilden. Dieses Zwischenprodukt wird dann mit Cyanamid umgesetzt, um this compound zu ergeben . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktionen zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu kann die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie gehören, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um die entsprechenden N-Oxid-Derivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung seiner Hydrazin-Derivate führen.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorbenzyliden-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxid-Derivate, Hydrazin-Derivate und substituierte this compound-Verbindungen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Referenzverbindung in der Untersuchung von Alpha-2-Adrenozeptoragonisten und ihren chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um die Auswirkungen von Alpha-2-Adrenozeptoragonisten auf zelluläre Signalwege und die Genexpression zu untersuchen.
Wirkmechanismus
This compound übt seine antihypertensive Wirkung durch zentrale Alpha-adrenerge Stimulation aus, was zu einem verringerten sympathischen Ausfluss zum Herzen, den Nieren und der peripheren Gefäßstruktur führt. Dies führt zu einer Senkung des systolischen und diastolischen Blutdrucks und einer leichten Verlangsamung der Pulsfrequenz . This compound verringert auch den peripheren Gefäßwiderstand bei chronischer Verabreichung . Darüber hinaus wurde gezeigt, dass this compound die Phosphorylierung des eukaryotischen Translationsinitiationsfaktors eIF2α verstärkt, was zu seinen neuroprotektiven Wirkungen beitragen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanabenz can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzaldehyde with hydrazine to form 2,6-dichlorobenzylidene hydrazine. This intermediate is then reacted with cyanamide to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Guanabenz undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of its hydrazine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydrazine derivatives, and substituted this compound compounds, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Amyotrophic Lateral Sclerosis (ALS)
Guanabenz has been investigated for its role in treating amyotrophic lateral sclerosis, a progressive neurodegenerative disease characterized by the degeneration of motor neurons. A study demonstrated that this compound enhances the unfolded protein response (UPR) by inhibiting GADD34-mediated dephosphorylation of eIF2α, leading to reduced accumulation of misfolded proteins in transgenic mouse models of ALS .
Key Findings:
- Mechanism: this compound modulates ER stress responses, promoting the phosphorylation of eIF2α and reducing protein aggregation related to ALS pathology .
- Case Study: In a multicenter trial, this compound treatment resulted in a significant delay in disease onset and improved survival rates in G93A-SOD1 transgenic mice .
Multiple Sclerosis
Research indicates that this compound may protect against symptoms of multiple sclerosis by enhancing cellular protective mechanisms. It temporarily blocks the reactivation of eIF2α, which initiates stress response pathways that protect oligodendrocytes from apoptosis, thereby preserving myelin integrity .
Key Findings:
- Mechanism: this compound's action leads to decreased immune cell recruitment and reduced inflammation in the brain .
- Animal Models: Studies showed a reduction in myelin loss and improved neurological function in treated animal models.
Obesity Management
Recent studies have explored this compound's potential to manage obesity by inhibiting gastric emptying and reducing caloric intake. In a diet-induced obesity model using rats, this compound administration significantly decreased body weight and improved metabolic profiles .
Key Findings:
- Gastric Emptying: this compound delayed gastric emptying by approximately 80% at higher doses, contributing to reduced food intake .
- Metabolic Effects: The treatment led to significant decreases in plasma glucose and triglyceride levels, indicating potential utility in metabolic syndrome management .
Antiparasitic Activity
This compound has shown promise as an antiparasitic agent against Toxoplasma gondii. In studies involving infected mice, this compound inhibited the growth of tachyzoites and reduced cyst burden significantly .
Key Findings:
- Efficacy: The compound demonstrated a 65-80% reduction in brain cyst burden in chronically infected BALB/c mice .
- Mechanism: this compound's inhibition of eIF2α dephosphorylation plays a crucial role in its antiparasitic effects .
Clinical Trials and Future Directions
Ongoing clinical trials are evaluating the efficacy of this compound for various conditions. For example, a trial focusing on its use in children with specific neurological conditions is progressing faster than anticipated, indicating strong interest and potential for broader applications .
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurodegenerative Diseases | Enhances UPR via eIF2α modulation | Delayed disease onset in ALS models |
Multiple Sclerosis | Protects oligodendrocytes via stress response pathways | Reduced myelin loss and inflammation |
Obesity Management | Delays gastric emptying; reduces caloric intake | Significant weight loss and improved metabolic markers |
Antiparasitic Activity | Inhibits Toxoplasma growth through eIF2α modulation | 65-80% reduction in cyst burden |
Wirkmechanismus
Guanabenz exerts its antihypertensive effects through central alpha-adrenergic stimulation, which results in decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature. This leads to a reduction in systolic and diastolic blood pressure and a slight slowing of pulse rate . This compound also decreases peripheral vascular resistance with chronic administration . Additionally, this compound has been shown to enhance the phosphorylation of eukaryotic translation initiation factor eIF2α, which may contribute to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clonidin: Ein weiterer Alpha-2-Adrenozeptoragonist, der bei Bluthochdruck und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung eingesetzt wird.
Guanfacin: Wird bei Bluthochdruck und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung eingesetzt, mit einem ähnlichen Wirkmechanismus.
Methyldopa: Ein Alpha-2-Adrenozeptoragonist, der bei Bluthochdruck eingesetzt wird, insbesondere bei Schwangeren.
Einzigartigkeit
Guanabenz ist einzigartig in seiner Fähigkeit, die Phosphorylierung des eukaryotischen Translationsinitiationsfaktors eIF2α zu verstärken, was kein gemeinsames Merkmal anderer Alpha-2-Adrenozeptoragonisten ist . Diese Eigenschaft macht this compound zu einem vielversprechenden Kandidaten für die Behandlung von neurodegenerativen Erkrankungen.
Biologische Aktivität
Guanabenz is an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication. Recent research has revealed its potential in various biological activities beyond its initial therapeutic use, including antiparasitic effects, neuroprotection, and metabolic regulation.
Antiparasitic Activity
This compound has been identified as a promising candidate for repurposing as an antiparasitic agent, particularly against Toxoplasma gondii and Plasmodium falciparum. Research indicates that this compound interferes with translational control mechanisms critical for the survival of these parasites.
Key Findings:
- In Vitro Efficacy : this compound exhibited significant inhibition of Toxoplasma replication with a 50% effective concentration (EC50) of approximately 6 μM. It disrupted tissue cyst physiology, leading to diminished and misconfigured bradyzoites within cysts .
- In Vivo Protection : In mouse models, this compound not only protected against acute toxoplasmosis but also significantly reduced the number of brain cysts in chronically infected mice .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly in the context of amyotrophic lateral sclerosis (ALS). The drug appears to modulate the unfolded protein response (UPR), which is crucial in managing ER stress associated with neurodegenerative diseases.
Case Study Insights:
- Mechanism of Action : this compound reduces ER overload by modulating the synthesis of PPP1R15A, increasing levels of phosphorylated eIF2α, which helps restore proteostasis .
- Animal Models : In studies using C. elegans and zebrafish models of ALS, this compound demonstrated a reduction in disease progression and improved survival rates .
Metabolic Regulation
Recent studies have highlighted this compound's potential in managing obesity and metabolic syndrome. Its ability to inhibit gastric emptying and modulate appetite has been documented.
Experimental Results:
- Weight Loss : In diet-induced obesity models in rats, this compound administration led to an approximate 11% reduction in body weight over 25 days at a dose of 5 mg/kg .
- Metabolic Improvements : The drug significantly decreased plasma triglyceride levels and improved glucose metabolism, indicating its potential for treating metabolic disorders .
Summary of Biological Activities
Activity | Details |
---|---|
Antiparasitic | Effective against Toxoplasma gondii and Plasmodium falciparum, reducing tissue cysts in vivo. |
Neuroprotective | Modulates UPR in ALS models, reduces protein aggregation, and improves survival rates. |
Metabolic Regulation | Reduces body weight and improves metabolic parameters such as glucose and triglyceride levels. |
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVGELJXXEGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045666 | |
Record name | Guanabenz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.89e-02 g/L | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance. | |
Record name | Guanabenz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5051-62-7 | |
Record name | Guanabenz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5051-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanabenz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanabenz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanabenz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225-227, 228 °C | |
Details | British Patent 1,019,120. | |
Record name | Guanabenz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | British Patent 1,019,120. | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.